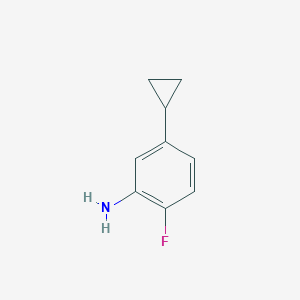

5-Cyclopropyl-2-fluoroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

5-cyclopropyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNOSVALSOOKCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 2 Fluoroaniline and Its Analogs

Established Synthetic Routes to 5-Cyclopropyl-2-fluoroaniline

The construction of this compound is typically achieved through multi-step sequences that begin with readily available starting materials. These approaches are designed to strategically install the necessary functional groups in a specific order to maximize yield and purity.

A common and effective strategy for the synthesis of this compound involves a multi-step pathway starting from a simple, commercially available precursor such as 4-fluoroaniline (B128567). This method sequentially introduces the required substituents onto the aromatic ring. A representative synthetic sequence is outlined below:

Acetylation: The synthesis often commences with the protection of the amino group of 4-fluoroaniline via acetylation with acetic anhydride (B1165640) to form 4-fluoroacetanilide (B1213217). This step is crucial to moderate the activating effect of the amino group and to direct subsequent electrophilic aromatic substitution reactions.

Nitration: The resulting 4-fluoroacetanilide is then subjected to nitration. This reaction, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring, primarily at the position ortho to the activating acetamido group and meta to the deactivating fluorine atom.

Bromination: Following nitration, a Sandmeyer-type reaction can be employed to replace the acetamido group with a bromine atom, yielding 2-bromo-5-fluoronitrobenzene.

Reduction: The nitro group is then reduced to an amino group. This transformation can be achieved using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation, to afford 5-bromo-2-fluoroaniline (B1303259).

Cyclopropanation: The final key step is the introduction of the cyclopropyl (B3062369) group. This is typically accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-fluoroaniline and a cyclopropylboron reagent, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate (B8364958).

This multi-step approach allows for the controlled and regioselective synthesis of this compound from simple precursors.

The sequence of introducing the fluoro and cyclopropyl groups is a critical aspect of the synthetic strategy. The most common approach involves introducing the fluorine atom early in the synthesis, as it is often incorporated in the starting material (e.g., 4-fluoroaniline). The cyclopropyl group is typically introduced in the later stages of the synthesis, often via a cross-coupling reaction.

The rationale for this strategy is twofold. First, fluorinated aromatic compounds are readily available and serve as versatile building blocks. Second, the Suzuki-Miyaura coupling is a robust and functional-group-tolerant reaction, making it ideal for the late-stage introduction of the cyclopropyl moiety without affecting other functionalities on the aniline (B41778) ring.

An alternative strategy could involve the synthesis of a cyclopropyl-substituted nitrobenzene, followed by fluorination and subsequent reduction of the nitro group. However, the regioselective fluorination of such a substrate can be challenging. Therefore, the former strategy of starting with a fluorinated precursor is generally preferred for its predictability and efficiency.

Catalytic Transformations in the Synthesis of this compound Derivatives

Catalytic methods play a pivotal role in the synthesis of this compound and its analogs, offering high efficiency, selectivity, and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of many synthetic routes to this compound. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the aromatic ring of a fluoroaniline (B8554772) derivative and the cyclopropyl group.

In a typical procedure, 5-bromo-2-fluoroaniline is reacted with cyclopropylboronic acid or a potassium cyclopropyltrifluoroborate salt in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

| Reactants | Catalyst | Ligand | Base | Solvent | Yield |

| 5-bromo-2-fluoroaniline, Cyclopropylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent |

| 5-bromo-2-fluoroaniline, Potassium cyclopropyltrifluoroborate | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | High |

This table presents typical conditions for the Suzuki-Miyaura coupling reaction. The specific conditions may vary depending on the scale and specific requirements of the reaction.

Lewis acid-catalyzed ring-opening reactions of activated cyclopropanes with anilines represent an alternative, though less common, approach to the synthesis of cyclopropyl-substituted anilines. In this strategy, a donor-acceptor cyclopropane (B1198618), activated by a Lewis acid, undergoes nucleophilic attack by the aniline.

For instance, a cyclopropane bearing an electron-withdrawing group (e.g., a ketone or ester) can be activated by a Lewis acid such as scandium(III) triflate or ytterbium(III) triflate. The aniline then attacks one of the cyclopropyl carbons, leading to ring opening and the formation of a γ-amino carbonyl compound. Subsequent transformations would be necessary to convert this intermediate into the desired this compound structure.

While this methodology offers a different disconnection approach, its application to the direct synthesis of this compound has not been extensively reported and would likely require the development of a suitable cyclopropane precursor and optimization of the reaction conditions to achieve the desired regioselectivity.

The development of asymmetric methods to introduce a chiral cyclopropyl group is of significant interest for the synthesis of enantiomerically pure pharmaceutical and agrochemical candidates. One promising approach involves the asymmetric cyclopropanation of a suitable olefin precursor.

A potential strategy for the asymmetric synthesis of this compound could involve the following steps:

Asymmetric Cyclopropanation: A rhodium-catalyzed asymmetric cyclopropanation of a fluorinated styrene (B11656) derivative, such as 4-fluorostyrene, with a diazo compound can generate an enantiomerically enriched fluorinated cyclopropane. Chiral dirhodium catalysts, such as those bearing chiral carboxylate or carboxamidate ligands, are effective in controlling the stereochemistry of this transformation.

Functional Group Manipulation: The resulting chiral cyclopropyl-substituted fluorobenzene (B45895) can then be further functionalized. For example, nitration at the position para to the cyclopropyl group, followed by reduction of the nitro group, would yield the desired chiral this compound.

Alternatively, a Curtius rearrangement of an enantiomerically enriched cyclopropanecarboxylic acid derivative could be employed to introduce the amino group with retention of stereochemistry.

| Reaction | Catalyst/Reagent | Key Feature |

| Asymmetric Cyclopropanation | Chiral Rhodium(II) catalysts | Enantioselective formation of the cyclopropane ring |

| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA) | Conversion of a carboxylic acid to an amine with retention of stereochemistry |

This table highlights key strategies for the asymmetric synthesis of cyclopropane-containing compounds.

These asymmetric strategies, while potentially more complex than the racemic routes, offer access to single enantiomers of this compound, which can be crucial for biological activity.

Functionalization and Derivatization Strategies Utilizing this compound

The presence of a primary amino group, a fluorine atom, and a cyclopropyl ring makes this compound a highly valuable precursor for creating diverse molecular architectures. The nucleophilic character of the amino group allows for a wide range of functionalization reactions, while the electronic properties imparted by the fluorine and cyclopropyl substituents can be exploited to fine-tune the characteristics of the resulting derivatives.

Amidation and Sulfonamidation Reactions

The primary amine functionality of this compound is readily susceptible to acylation, forming robust amide and sulfonamide linkages. These reactions are fundamental in organic synthesis, often employed to introduce new functional groups or to build larger molecular frameworks.

Amidation:

Direct amidation of anilines with carboxylic acids is a common strategy. Modern catalytic methods have been developed to facilitate this transformation under milder conditions, avoiding the need for stoichiometric activating agents. Various catalytic systems are effective for the direct amidation of anilines and are applicable to this compound. For instance, enzyme-based catalysts like Novozym 435 can mediate the amidation of anilines with 1,3-diketones through a C-C bond cleavage mechanism, offering a green and efficient route that proceeds at room temperature in aqueous media. mdpi.com

Heterogeneous catalysts, such as sulfated TiO2/SnO2 nanocomposites, have also demonstrated high efficiency in the direct amidation of aniline derivatives with acetic acid. researchgate.net Furthermore, boronic acid derivatives have emerged as highly active catalysts for direct amidation at room temperature, accommodating a wide range of substrates including various functionalized amines and carboxylic acids. organic-chemistry.org

| Catalyst System | Acyl Source | Key Features | Reference |

|---|---|---|---|

| Novozym 435 (Lipase) | 1,3-Diketones | Green method, room temperature, aqueous media | mdpi.com |

| Sulfated TiO2/SnO2 | Carboxylic Acids | Heterogeneous, reusable catalyst | researchgate.net |

| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Carboxylic Acids | Highly active at room temperature, broad substrate scope | organic-chemistry.org |

| 5-methoxy-2-iodophenylboronic acid (MIBA) | Carboxylic Acids | Kinetically very active, mild conditions | organic-chemistry.org |

Sulfonamidation:

The reaction of this compound with sulfonyl chlorides in the presence of a base (such as pyridine (B92270) or triethylamine) provides the corresponding sulfonamides. This reaction is a standard and highly reliable method for forming the sulfonamide bond, a critical functional group found in many pharmaceuticals. The general procedure involves the nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of hydrogen chloride.

Formation of Nitrogen-Containing Heterocycles (e.g., Triazoles, Quinolones, Pyrrolidinones)

The aniline moiety is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic systems. This compound serves as a key starting material for building heterocycles that incorporate its unique substitution pattern.

Quinolones:

The synthesis of quinolones, particularly fluoroquinolones, frequently utilizes aniline derivatives. The cyclopropyl group at N-1 and a fluorine atom at C-6 are common structural features in potent antibacterial agents. The synthesis of such compounds often involves the reaction of a substituted aniline with other precursors to build the quinolone core. For example, the synthesis of 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives can be achieved by reacting a difluorinated quinolone precursor with an appropriate amine. nih.gov A key synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is prepared from a corresponding aniline derivative and subsequently reacted with various nucleophiles to introduce diversity at the C-7 position. mdpi.com

Classical methods like the Conrad-Limpach-Knorr reaction provide a general route to 4-quinolones through the condensation of anilines with β-ketoesters followed by thermal cyclization. mdpi.com

| Compound Name | Structure |

|---|---|

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [Structure Image Placeholder] |

| 1-cyclopropyl-6-fluoro-4-oxo-7-((2-(pyrrolidine-1-il) ethyl)amino)-1,4-dihydroquinoline-3-carboxylic acid | [Structure Image Placeholder] |

Triazoles:

While direct one-pot syntheses of triazoles from anilines exist, a common and versatile strategy involves a multi-step sequence. frontiersin.org First, the primary amino group of this compound is converted into an azide (Ar-N3) via diazotization followed by substitution with an azide salt. The resulting aryl azide is then a key intermediate for the renowned copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Reacting the 5-cyclopropyl-2-fluoro-phenylazide with a terminal alkyne regioselectively yields a 1,4-disubstituted-1,2,3-triazole. This modular approach allows for the introduction of a vast array of substituents on both the aniline-derived and alkyne-derived portions of the triazole. soton.ac.uk

Pyrrolidinones:

A straightforward synthetic route to pharmacologically relevant 1,5-substituted pyrrolidin-2-ones utilizes the reaction of anilines with donor-acceptor (D-A) cyclopropanes. mdpi.comnih.gov This method involves a Lewis acid-catalyzed ring-opening of the D-A cyclopropane by the aniline nucleophile to form a γ-amino ester intermediate. Subsequent in situ lactamization and dealkoxycarbonylation afford the desired pyrrolidinone. This reaction has been successfully demonstrated with 2-fluoroaniline, a close analog of the target compound, highlighting the utility of this approach for generating 1-(2-fluorophenyl)-5-arylpyrrolidin-2-ones. mdpi.comnih.gov The reaction proceeds by the exclusive attack of the aniline nitrogen on the three-membered ring. mdpi.comnih.gov

Introduction of Extended π-Systems

Incorporating aniline derivatives into larger conjugated systems is a strategy used in materials science to develop organic electronics and dyes. Aza-annulation reactions represent a powerful method to extend π-conjugated systems. researchgate.net For example, anilines can be reacted with 1,3-diketones to form N-substituted enaminones. These intermediates can then undergo cyclization reactions with reagents like acryloyl chloride to form pyridinone rings, effectively annulating a new ring system onto the original aniline structure and extending the π-conjugation. researchgate.net By analogy, this compound can serve as the nitrogen-containing component in such annulation strategies to create novel, complex polycyclic aromatic systems. Other modern methods for creating extended π-systems, such as dehydrative C-C coupling, could also be adapted to incorporate functionalized aniline precursors. mit.edu

Computational and Theoretical Elucidation of 5 Cyclopropyl 2 Fluoroaniline Systems

Quantum Chemical Investigations of Electronic and Structural Properties

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 5-Cyclopropyl-2-fluoroaniline. These methods provide insights into the geometry, electronic structure, and spectroscopic characteristics of the molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most prominent ab initio quantum chemistry methods used to investigate molecular systems. DFT methods, particularly with hybrid functionals like B3LYP, are known for their accuracy in predicting molecular geometries and vibrational frequencies for aniline (B41778) derivatives. researchgate.netumanitoba.ca For instance, in a study of 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, the B3LYP functional with a 6-311++G(d,p) basis set was chosen for its proven reliability in aniline-related investigations. researchgate.net

Table 1: Comparison of Computational Methods for Aniline Derivatives

| Method | Basis Set | Key Strengths | Common Applications |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Accurate prediction of molecular geometries and vibrational frequencies. researchgate.netumanitoba.ca | Optimization of molecular structures, calculation of spectroscopic parameters. |

| Hartree-Fock (HF) | 6-311++G(d,p) | Provides a good baseline for electronic properties. | Initial geometry optimizations, calculation of electronic energies. |

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Derivations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.commdpi.com

For fluoroaniline (B8554772) isomers, the HOMO-LUMO energy gap has been calculated using both DFT and HF methods. In the case of 5-nitro-2-fluoroaniline, the DFT/HF energy gaps were found to be 3.874 eV and 8.248 eV, respectively. researchgate.net Similarly, for 2-nitro-5-fluoroaniline, the gaps were 3.979 eV and 8.176 eV. researchgate.net It is anticipated that for this compound, the presence of the electron-donating cyclopropyl (B3062369) group and the electron-withdrawing fluorine atom would significantly influence the energies of the HOMO and LUMO, and consequently, the energy gap. A smaller energy gap would suggest higher reactivity.

Table 2: Calculated HOMO-LUMO Energy Gaps for Fluoroaniline Isomers

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 5-nitro-2-fluoroaniline | DFT | Not Specified | Not Specified | 3.874 researchgate.net |

| 5-nitro-2-fluoroaniline | HF | Not Specified | Not Specified | 8.248 researchgate.net |

| 2-nitro-5-fluoroaniline | DFT | Not Specified | Not Specified | 3.979 researchgate.net |

| 2-nitro-5-fluoroaniline | HF | Not Specified | Not Specified | 8.176 researchgate.net |

Theoretical Spectroscopic Parameter Predictions (e.g., IR, NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the experimental characterization of new compounds. DFT calculations have been successfully used to predict the vibrational frequencies (IR and Raman) and NMR chemical shifts of various aniline derivatives. researchgate.net For instance, in the study of 2-fluoroaniline, the calculated spectroscopic constants from DFT were in good agreement with experimental data from Fourier transform microwave spectroscopy. umanitoba.ca

For this compound, theoretical calculations could predict the characteristic vibrational modes associated with the cyclopropyl ring, the C-F bond, and the amine group. Similarly, 1H, 13C, and 19F NMR chemical shifts could be calculated to facilitate the interpretation of experimental NMR spectra.

Molecular Modeling Approaches for Ligand-Receptor Interactions

Molecular modeling techniques are essential in drug discovery and development for understanding how a molecule like this compound might interact with biological targets.

Pharmacophore Modeling and Development

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govnih.gov This approach is used to design new molecules with improved potency and selectivity. For aniline derivatives, which are common scaffolds in medicinal chemistry, pharmacophore models can be developed based on known active compounds. mdpi.com A pharmacophore model for a target interacting with this compound would likely include features such as a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the fluorine atom), and a hydrophobic region (the cyclopropyl and phenyl groups).

Molecular Docking and Dynamic Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. tandfonline.com This method is widely used to screen virtual libraries of compounds and to understand ligand-receptor interactions at a molecular level. Studies on fluoroaniline derivatives have employed molecular docking to investigate their binding affinities with various protein targets. For example, fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone were docked against the B-raf protein, a target in cancer therapy. tandfonline.com The docking scores indicated that these compounds could have a greater affinity for the protein than a standard drug. tandfonline.com

For this compound, molecular docking studies could be performed against a range of potential biological targets to predict its binding mode and affinity. Following docking, molecular dynamics simulations could be used to study the stability of the ligand-receptor complex over time, providing a more detailed picture of the interactions.

Table 3: Illustrative Molecular Docking Results for a Fluoroaniline Derivative

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| EOCF (Embelin Derivative) | B-raf | 141.351 | Hydrogen bonding, hydrophobic interactions, electrostatic interactions tandfonline.com |

| PLX4032 (Standard Drug) | B-raf | 131.241 | Not Specified tandfonline.com |

5 Cyclopropyl 2 Fluoroaniline As a Building Block in Advanced Molecular Design

Strategic Utility in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the iterative process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The 5-cyclopropyl-2-fluoroaniline moiety offers several strategic advantages in this context. The cyclopropyl (B3062369) group, with its rigid, three-dimensional structure, introduces conformational constraint into a molecule. This can help to lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity with a biological target.

The presence of the fluorine atom at the ortho-position to the amine group significantly influences the electronic properties of the aniline (B41778) ring. Fluorine is a highly electronegative atom that can alter the pKa of the aniline nitrogen, impacting its ability to act as a hydrogen bond donor or its involvement in ionic interactions. Furthermore, the fluorine atom can participate in favorable orthogonal multipolar interactions with protein backbones or form specific hydrogen bonds with certain amino acid residues.

In SAR studies, the this compound scaffold allows for systematic exploration of the chemical space around a core structure. By keeping this "southern" fragment constant, medicinal chemists can modify other parts of the molecule and observe the resulting changes in activity. This allows for a clear delineation of the pharmacophoric elements required for biological effect. For instance, in the development of kinase inhibitors, where the aniline moiety often serves as a hinge-binding element, the specific substitution pattern of this compound can be crucial for achieving high potency and selectivity.

Table 1: Illustrative SAR Data for a Hypothetical Series of Kinase Inhibitors

| Compound | R-Group Modification | Kinase A IC50 (nM) | Kinase B IC50 (nM) |

|---|---|---|---|

| 1a | -H | 150 | 800 |

| 1b | -CH3 | 120 | 750 |

| 1c | -OCH3 | 90 | 600 |

| 1d | -Cl | 50 | 300 |

This table illustrates a hypothetical SAR study where the this compound core is kept constant while the R-group is varied, showing the impact on inhibitory activity against two kinases.

Rational Design of Bioactive Molecules Incorporating the Cyclopropyl-Fluoroaniline Motif

The rational design of bioactive molecules relies on a deep understanding of the interactions between a small molecule and its biological target. The unique combination of a cyclopropyl group and a fluorine atom in this compound provides a powerful tool for medicinal chemists to fine-tune the properties of a drug candidate.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The cyclopropyl group can be considered a bioisostere of a gem-dimethyl group or an unsaturated moiety like a vinyl or phenyl group. nih.gov Compared to a gem-dimethyl group, the cyclopropyl ring is more rigid and can lead to improved metabolic stability by blocking sites of oxidation. When replacing an unsaturated group, the cyclopropyl moiety can maintain a similar spatial arrangement of substituents while offering a different electronic profile and improved metabolic stability.

The fluorine atom is often used as a bioisostere for a hydrogen atom. However, due to its high electronegativity and ability to form strong bonds with carbon, fluorine substitution can have profound effects on the molecule's properties, including metabolic stability, lipophilicity, and binding affinity. The ortho-fluoro substitution in this compound can block metabolic oxidation of the aromatic ring and modulate the acidity of the aniline proton.

The this compound scaffold provides multiple points for synthetic modification to optimize the physicochemical and pharmacokinetic properties of a lead compound. The aniline nitrogen can be acylated, alkylated, or incorporated into a heterocyclic ring system to explore different interactions with the target protein. The aromatic ring itself can be further substituted to modulate lipophilicity, solubility, and metabolic stability.

The interplay between the electron-withdrawing fluorine atom and the electron-donating (via sigma bonds) cyclopropyl group creates a unique electronic environment in the aniline ring. This can influence the reactivity of the molecule and its ability to participate in key binding interactions. By systematically varying substituents on this scaffold, medicinal chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate to achieve the desired therapeutic profile.

Table 2: Impact of Substituent Variation on Physicochemical Properties (Calculated)

| Compound | R-Group on Aniline Nitrogen | Calculated logP | Calculated pKa |

|---|---|---|---|

| This compound | -H | 2.1 | 3.5 |

| N-acetyl-5-cyclopropyl-2-fluoroaniline | -COCH3 | 2.3 | N/A |

| N-methyl-5-cyclopropyl-2-fluoroaniline | -CH3 | 2.4 | 4.0 |

This table provides calculated physicochemical properties for hypothetical derivatives of this compound, illustrating how substituent changes can modulate these key parameters.

Precursor in Development of Novel Catalytic Systems

While the primary application of this compound appears to be in the life sciences, its structural features suggest potential as a precursor for the synthesis of novel ligands for catalysis. The aniline functionality can be readily transformed into a variety of coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or Schiff bases. The presence of the ortho-fluorine and the cyclopropyl group could impart unique steric and electronic properties to the resulting ligands.

For example, a chiral ligand derived from this compound could be employed in asymmetric catalysis, where the rigid cyclopropyl group could influence the chiral environment around the metal center. The electronic properties of the ligand, modulated by the fluorine atom, could also affect the catalytic activity and selectivity of the metal complex. While specific examples of catalytic systems derived from this compound are not widely reported in the literature, the potential for its use in this field remains an area for future exploration.

Role in Understanding Structural Alerts in Drug Design (Conceptual Framework)

In drug discovery, a "structural alert" or "toxicophore" is a chemical moiety that is known to be associated with potential toxicity, often through the formation of reactive metabolites. Aniline and its derivatives are considered structural alerts due to their potential to undergo metabolic oxidation to form reactive quinone-imines or nitrosoarenes, which can covalently bind to cellular macromolecules and lead to toxicity. ed.ac.uknih.gov

The presence of a cyclopropyl group attached to an amine, particularly a primary or secondary amine, can also be considered a potential structural alert. The strained cyclopropyl ring can be susceptible to metabolic ring-opening, which can lead to the formation of reactive species. google.comgoogle.com

The fluorine atom at the 2-position of this compound can be strategically employed to mitigate the risk associated with the aniline structural alert. The electron-withdrawing nature of the fluorine can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism. Furthermore, the fluorine atom can block a potential site of metabolic hydroxylation, thereby preventing the formation of reactive metabolites.

The conceptual framework for assessing the risk associated with the this compound moiety involves a careful evaluation of its metabolic fate. In silico and in vitro metabolic studies can help to determine whether the aniline ring or the cyclopropyl group are susceptible to bioactivation in the context of a specific drug candidate. This understanding allows for the rational design of molecules that retain the beneficial properties of this building block while minimizing the potential for toxicity.

Advanced Research Perspectives and Emerging Directions

Innovations in Synthesis and Derivatization Methodologies

The efficient and versatile synthesis of 5-Cyclopropyl-2-fluoroaniline and its derivatives is paramount for exploring its full potential. While established methods for the formation of analogous compounds exist, current research is focused on developing more innovative and sustainable synthetic strategies.

Recent advancements in synthetic organic chemistry offer novel approaches to constructing the this compound core. One promising avenue involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Suzuki-Miyaura coupling between a suitably protected 2-fluoro-5-bromoaniline and cyclopropylboronic acid could provide a direct and high-yielding route to the target molecule. Innovations in ligand design for such reactions are continually improving their efficiency and substrate scope.

Furthermore, derivatization of the this compound scaffold is crucial for fine-tuning its properties for specific applications. The aniline (B41778) functional group serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and sulfonylation, allowing for the introduction of diverse functional groups. The aromatic ring can also be further functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents must be carefully considered.

A key area of innovation lies in the development of regioselective derivatization techniques. For example, the use of protecting groups or specifically designed catalysts can direct reactions to a particular position on the aromatic ring or the aniline nitrogen, enabling the synthesis of complex and precisely defined molecular architectures.

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Direct formation of the aryl-cyclopropyl bond. | High efficiency, good functional group tolerance. |

| Buchwald-Hartwig Amination | Formation of the C-N bond. | Versatile for creating a range of aniline derivatives. |

| Directed C-H Functionalization | Activation and functionalization of specific C-H bonds. | Atom-economical and allows for late-stage modification. |

Predictive Modeling of Molecular Behavior and Reactivity

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These approaches allow for the in-silico investigation of molecular properties, reactivity, and interactions, thereby guiding experimental work and accelerating the discovery process.

For this compound, density functional theory (DFT) calculations can provide valuable insights into its electronic structure, molecular geometry, and vibrational frequencies. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help predict its reactivity and potential as an electron donor or acceptor in chemical reactions. researchgate.net

Molecular docking studies are particularly relevant for medicinal chemistry applications. By modeling the interaction of this compound derivatives with the binding sites of biological targets, such as enzymes or receptors, researchers can predict their potential biological activity and design new compounds with improved potency and selectivity. researchgate.netlaurinpublishers.com This in-silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful predictive tool. mdpi.comnih.gov By establishing a mathematical relationship between the structural features of a series of this compound analogs and their observed biological activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds. mdpi.comnih.gov This approach is instrumental in optimizing lead compounds in drug discovery programs.

| Modeling Technique | Predicted Properties | Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, geometry, reactivity indices. researchgate.net | Understanding fundamental molecular properties. |

| Molecular Docking | Binding affinity and mode to biological targets. laurinpublishers.com | Virtual screening and rational drug design. |

| QSAR | Prediction of biological activity based on structure. mdpi.comnih.gov | Lead optimization and design of new analogs. |

Expanding the Chemical Space of Cyclopropyl-Fluoroaniline Architectures

To fully harness the potential of the this compound scaffold, it is essential to explore and expand its accessible chemical space. This involves the synthesis of a diverse range of analogs with systematic variations in their molecular structure.

One key strategy for expanding the chemical space is through the introduction of additional substituents on the aromatic ring. This can modulate the electronic properties of the molecule, as well as its size, shape, and lipophilicity. The synthesis of libraries of compounds with different substitution patterns can be achieved through parallel synthesis techniques, allowing for the rapid exploration of structure-activity relationships.

Modification of the cyclopropyl (B3062369) group itself presents another avenue for diversification. The synthesis of derivatives with substituted cyclopropane (B1198618) rings can influence the conformational preferences of the molecule and its interactions with biological targets. Furthermore, the aniline nitrogen can be incorporated into various heterocyclic ring systems, leading to the creation of novel, rigidified analogs with potentially unique biological activities.

The exploration of this expanded chemical space, guided by predictive modeling and enabled by innovative synthetic methodologies, is expected to uncover new derivatives of this compound with enhanced properties for a wide range of applications, from pharmaceuticals to advanced materials.

常见问题

Q. What are the recommended analytical techniques for characterizing the purity and structure of 5-Cyclopropyl-2-fluoroaniline?

Methodological Answer:

- Gas Chromatography (GC): Quantify purity (>97% threshold) using flame ionization detection (FID) with internal standards .

- Nuclear Magnetic Resonance (NMR): Use H and F NMR to confirm cyclopropyl and fluorine substituents. C NMR aids in resolving steric effects from the cyclopropane ring.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., CHFN) and detects isotopic patterns for halogenated byproducts.

- Elemental Analysis: Confirm C, H, N, and F content within ±0.3% theoretical values .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

- Solvent Selection: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, or non-polar solvents (toluene) for cyclopropane ring stability .

- Catalyst Screening: Evaluate Pd/C or Cu-based catalysts for Buchwald-Hartwig amination, adjusting ligand steric bulk to avoid cyclopropane ring strain.

- Temperature Gradients: Perform reactions under reflux (80–120°C) and monitor via TLC/HPLC to identify optimal reaction windows.

- Purification: Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization in ethanol/water mixtures .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

Methodological Answer:

- Light Sensitivity: Store in amber vials under inert gas (N/Ar) to prevent photodegradation of the cyclopropane ring.

- Moisture Control: Use molecular sieves or vacuum desiccation to avoid hydrolysis of the amine group.

- Temperature: Long-term storage at –20°C reduces thermal decomposition. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Analysis: Use DFT calculations (e.g., Gaussian 16) to map bond angles and torsional strain in the cyclopropane ring. Compare reaction rates with non-cyclopropyl analogs.

- Electronic Profiling: Measure Hammett σ values for the fluoroaniline group to assess electron-withdrawing effects on coupling efficiency (e.g., Suzuki-Miyaura reactions).

- Experimental Validation: Perform kinetic studies under controlled conditions (e.g., varying Pd catalysts) to isolate steric vs. electronic contributions .

Q. What computational strategies are effective for modeling the regioselectivity of this compound in electrophilic aromatic substitution?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to predict reactive sites on the aromatic ring. Include solvent effects (e.g., PCM model for DCM).

- Molecular Dynamics (MD): Simulate transition states for nitration or halogenation, focusing on cyclopropane ring distortion energies.

- Benchmarking: Validate models against experimental data (e.g., HPLC yields of ortho/para products) .

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

- Parameter Replication: Systematically test variables (catalyst loading, solvent purity, reaction time) from conflicting studies.

- Control Experiments: Introduce radical scavengers (TEMPO) or moisture traps to identify undocumented side reactions.

- Meta-Analysis: Apply multivariate statistics (ANOVA) to isolate significant factors across datasets .

Q. What methodologies are recommended for identifying and characterizing byproducts in this compound synthesis?

Methodological Answer:

- LC-MS/MS: Use reverse-phase columns (C18) with gradient elution to separate polar byproducts. MS/MS fragmentation identifies structural motifs.

- Isolation via Prep-HPLC: Scale-up minor peaks for NMR and X-ray crystallography (if crystalline).

- Mechanistic Probes: Label N or C in starting materials to trace byproduct origins .

Q. How can regioselectivity challenges in derivatizing this compound be resolved?

Methodological Answer:

- Protecting Groups: Temporarily protect the amine with Boc or Fmoc to direct electrophilic attacks to the fluorinated position.

- Directed Ortho Metalation (DoM): Use LiTMP or LDA to deprotonate specific positions, followed by quenching with electrophiles.

- Crystallographic Analysis: Determine single-crystal structures of intermediates to guide synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。